4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
Benzamides, such as 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The catalyst used in this process is superior, recoverable, and provides active sites for the synthesis of benzamides .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide moiety that is N-linked to a benzyl group . More detailed information about its structure may be obtained through techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .Scientific Research Applications
Antimicrobial and Antifungal Action
One significant application of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives is in the field of antimicrobial and antifungal research. A study by Sych et al. (2019) focused on the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound, in particular, showed high antimicrobial activity, indicating its potential for further investigation as an antimicrobial agent (Sych et al., 2019).
Anticancer Activity
Another application area is anticancer research. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for anticancer activity against four cancer cell lines, with several derivatives exhibiting moderate to excellent anticancer activity. This suggests that certain derivatives of this compound could serve as potential leads in the development of new anticancer agents (Ravinaik et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound has also been used as a precursor in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, Tiwari et al. (2017) carried out the solvent-free synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, with some showing promising anticancer activity. This underscores the utility of this compound derivatives in the development of new anticancer agents (Tiwari et al., 2017).
Future Directions
Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for benzamides, such as 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, can be of considerable importance .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antioxidant and anticancer activity , suggesting potential targets could be involved in these biological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the removal of a hydrogen atom from the target molecule, leading to the formation of a radical .
Biochemical Pathways
Given its reported antioxidant and anticancer activities , it may influence pathways related to oxidative stress and cell proliferation.
Result of Action
Oprea1_610398 has been reported to exhibit antioxidant and anticancer activities . It induces growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are largely defined by its interactions with various enzymes and proteins. It has been found to be an effective inhibitor of the STAT3 pathway, which is a key player in cancer progression . The compound directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Cellular Effects
This compound has shown significant effects on various types of cells. It exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells, and induces cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation. This results in the suppression of downstream gene transcription, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to exhibit significant anti-tumor efficacy in a DU145 xenograft model, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it has shown significant anti-tumor efficacy in a DU145 xenograft model .
Properties
IUPAC Name |
4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFREZMALSCBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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